molecular formula C7H7F9O B1598018 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-1-ol CAS No. 239463-96-8

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-1-ol

Cat. No.: B1598018
CAS No.: 239463-96-8
M. Wt: 278.12 g/mol
InChI Key: WHNVWOCZLNZDCM-UHFFFAOYSA-N
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Description

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-1-ol is a fluorinated alcohol compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical characteristics. It is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-1-ol typically involves the fluorination of hexan-1-ol derivatives. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into less oxidized forms, such as aldehydes or primary alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexafluorohexanoic acid, while reduction could produce hexafluorohexanol.

Scientific Research Applications

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a solvent for various reactions.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein folding.

    Medicine: It is investigated for potential use in drug delivery systems and as a component in pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals, coatings, and materials with high thermal stability.

Mechanism of Action

The mechanism of action of 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-1-ol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug delivery applications, where the compound can facilitate the transport of active pharmaceutical ingredients to target sites.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol
  • 1,1,1,2,2,3,3-Heptafluoro-3-methoxy-propane
  • 1,1,1,2,2,3,3,4,4-Nonafluoro-4-methoxy-butane

Uniqueness

Compared to similar compounds, 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-1-ol stands out due to its higher degree of fluorination, which imparts greater chemical stability and reactivity. Its unique structure allows for specific interactions in biological systems, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F9O/c8-4(2-1-3-17,6(11,12)13)5(9,10)7(14,15)16/h17H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNVWOCZLNZDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379357
Record name 3(Perfluoro-2-butyl)propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239463-96-8
Record name 3(Perfluoro-2-butyl)propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-1-ol
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4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-1-ol
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4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-1-ol
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Reactant of Route 6
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